molecular formula C17H19N3OS B11441683 N-isobutyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

N-isobutyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B11441683
M. Wt: 313.4 g/mol
InChI Key: CZJIZSQYDDPSDO-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methylpropyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that belongs to the class of thiazoles. Thiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound features a unique structure that combines an imidazole ring with a thiazole ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methylpropyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization with an isocyanide . The reaction conditions often require the use of a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-methylpropyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-methyl-N-(2-methylpropyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methylpropyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular pathways involved may include the inhibition of topoisomerase enzymes and the activation of caspase pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methyl-N-(2-methylpropyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide apart from similar compounds is its unique combination of an imidazole and thiazole ring. This structural feature contributes to its diverse biological activities and makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

3-methyl-N-(2-methylpropyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C17H19N3OS/c1-11(2)9-18-16(21)15-12(3)20-10-14(19-17(20)22-15)13-7-5-4-6-8-13/h4-8,10-11H,9H2,1-3H3,(H,18,21)

InChI Key

CZJIZSQYDDPSDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NCC(C)C

Origin of Product

United States

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